molecular formula C8H4ClF2NOS B2752262 2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene CAS No. 865149-80-0

2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene

Cat. No. B2752262
CAS RN: 865149-80-0
M. Wt: 235.63
InChI Key: UPXFYVUFZDMGES-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene” is likely a benzene derivative with chlorine, difluoromethoxy, and isothiocyanate functional groups attached to it . The presence of these functional groups would likely impart unique chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the benzene ring at its core, with the various functional groups (chlorine, difluoromethoxy, and isothiocyanate) attached to it .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the isothiocyanate group could potentially undergo reactions with amines or alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzene ring would likely make the compound relatively stable and aromatic .

Scientific Research Applications

Organic Synthesis and Ligand Properties

  • Organic Synthesis Enhancements : Research has focused on developing new synthetic routes and improving existing methods for the synthesis of partially fluorinated benzenes, which serve as key intermediates in the production of pharmaceuticals and agrochemicals. For example, advancements in the synthesis of high-purity 1-chloro-2,6-difluorobenzene have been developed for use as intermediates in active ingredients (Moore, 2003).

  • Ligating and Electronic Properties : Studies on 1,4-bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their oxides have explored syntheses, structures, ligating, and electronic properties. Such compounds demonstrate binucleating properties and electrochemical activity, highlighting their potential in catalysis and electronic material applications (Pignotti et al., 2008).

Catalysis and Transition-Metal Chemistry

  • Versatile Solvents for Catalysis : Partially fluorinated benzenes, due to their weak π-electron donating ability, have been recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. Their use enables the exploration of weakly coordinating solvents and ligands in metal complexes, offering insights into binding strengths and chemical inertness for catalytic applications (Pike et al., 2017).

Supramolecular Chemistry and Materials Science

  • Halogen Bonding and Supramolecular Frameworks : The study of simple dihalo substituted benzenes, including those with chloro and fluoro substituents, has provided insights into the interplay of halogen bonding and hydrogen bonding. These studies are crucial for understanding molecular packing, which has implications for designing new materials and understanding intermolecular interactions (Dikundwar et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how its structure interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific physical and chemical properties. For example, many benzene derivatives are hazardous and can be harmful if inhaled, ingested, or if they come into contact with the skin .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have pharmaceutical applications, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NOS/c9-6-3-5(12-4-14)1-2-7(6)13-8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXFYVUFZDMGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865149-80-0
Record name 2-chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene
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